Lanthanum(III) acetate hydrate

Catalog No.
S1794411
CAS No.
100587-90-4
M.F
C6H11LaO7
M. Wt
334.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum(III) acetate hydrate

CAS Number

100587-90-4

Product Name

Lanthanum(III) acetate hydrate

IUPAC Name

acetic acid;lanthanum;hydrate

Molecular Formula

C6H11LaO7

Molecular Weight

334.05

InChI

InChI=1S/3C2H4O2.La.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2

SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[La]

Biochemical Research

Lanthanum acetate hydrate serves as a source of lanthanum ions (La3+) in biochemical studies. These ions can interact with biological molecules, particularly those involved in calcium signaling. La3+ has a similar ionic radius to calcium (Ca2+) and can compete for binding sites on proteins and enzymes. This allows researchers to investigate the role of calcium in various cellular processes [1].

For example, studies suggest lanthanum acetate hydrate can inhibit vascular calcification, a pathological process contributing to cardiovascular diseases. The proposed mechanism involves La3+ competing with Ca2+ for binding sites in cells and tissues, thereby hindering calcium deposition [1].

Source

[1] Reference Information - Lanthanum Acetate Hydrate ChemBK:

Lanthanum(III) acetate hydrate is a chemical compound with the molecular formula C6H14LaO7\text{C}_6\text{H}_{14}\text{LaO}_7 and a molecular weight of approximately 316.04 g/mol. It appears as a white powder or crystalline solid and is often used in various chemical applications due to its properties as a rare earth metal salt. The compound is also known by several synonyms, including lanthanum triacetate hydrate and acetic acid, lanthanum(3+) salt, hydrate .

, primarily involving its acetate groups. It can undergo hydrolysis in aqueous solutions, leading to the formation of lanthanum hydroxide and acetic acid. The general reaction can be represented as:

La CH3CO2 3xH2O+H2OLa OH 3+3CH3COOH\text{La CH}_3\text{CO}_2\text{ }_3\cdot x\text{H}_2\text{O}+\text{H}_2\text{O}\rightarrow \text{La OH }_3+3\text{CH}_3\text{COOH}

Additionally, it can react with strong acids to form soluble lanthanum salts and with bases to precipitate lanthanum hydroxide .

Research into the biological activity of lanthanum(III) acetate hydrate is limited, but some studies suggest that lanthanum compounds may exhibit antibacterial properties. They have been investigated for their potential use in treating conditions like hyperphosphatemia, particularly in patients with chronic kidney disease. Lanthanum ions can bind to phosphate ions, reducing their absorption in the gastrointestinal tract .

Lanthanum(III) acetate hydrate can be synthesized through several methods:

  • Direct Reaction: Mixing lanthanum oxide or carbonate with acetic acid under controlled conditions.
  • Precipitation Method: Dissolving lanthanum salts in water followed by the addition of sodium acetate to precipitate lanthanum(III) acetate.
  • Hydrothermal Synthesis: Utilizing high-pressure and high-temperature conditions to promote the reaction between lanthanum salts and acetic acid .

Studies on the interactions of lanthanum(III) acetate hydrate with other compounds have shown its effectiveness in complexation reactions. For instance, it can form complexes with various ligands, which may enhance its solubility and reactivity. Interaction studies have also explored its behavior in biological systems, indicating potential effects on cellular processes due to its ability to modulate ion concentrations .

Lanthanum(III) acetate hydrate shares similarities with several other rare earth metal acetates. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
Lanthanum(III) chlorideLaCl₃More soluble in water; used for different applications such as catalysts.
Cerium(III) acetateCe(CH₃CO₂)₃Exhibits different catalytic properties; used in polishing agents.
Neodymium(III) acetateNd(CH₃CO₂)₃Known for magnetic properties; used in magnets and lasers.
Samarium(III) acetateSm(CH₃CO₂)₃Used in phosphors; exhibits different luminescent properties.

Lanthanum(III) acetate hydrate stands out due to its specific applications in catalysis and potential biomedical uses, which are less common among other rare earth acetates .

Chemical Synthesis Pathways

Lanthanum(III) acetate hydrate can be synthesized through several well-established chemical pathways, each offering distinct advantages in terms of yield, purity, and processing conditions. The most widely documented synthesis methods involve direct reactions between lanthanum-containing precursors and acetate sources [1] [22].

Direct Oxide Reaction Method

The most common synthesis pathway involves the direct reaction of lanthanum(III) oxide with acetic acid under controlled conditions [1] [22]. This method proceeds according to the following stoichiometric equation:

La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O

The reaction typically occurs at temperatures between 80-100°C for 2-4 hours, yielding products with 85-95% efficiency and high purity [1]. The process involves dissolving lanthanum oxide in an excess of acetic acid, followed by controlled evaporation at temperatures around 150°C to obtain the crystalline hydrate form [1].

Acetic Anhydride Route

An alternative high-efficiency synthesis pathway employs acetic anhydride as the acetate source [22]. This method offers superior purity control and proceeds via the reaction:

La₂O₃ + 3(CH₃CO)₂O → 2La(CH₃COO)₃

The acetic anhydride route operates at elevated temperatures of 150-200°C for 1-2 hours, achieving yields of 90-98% with very high product purity [22]. This method eliminates water formation during synthesis, providing better control over the final hydration state of the product [22].

Coprecipitation Methods

Coprecipitation synthesis represents a versatile approach for producing lanthanum acetate hydrate from nitrate precursors [23] [26]. The process involves dissolving lanthanum nitrate hexahydrate in acetic acid solutions, followed by precipitation using ammonium hydroxide at controlled pH conditions [23]. Optimal coprecipitation occurs at temperatures of 25-50°C with reaction times of 2-6 hours [26]. While this method yields products with 70-85% efficiency, the purity is generally lower compared to direct synthesis routes [26].

Ligand Exchange Synthesis

Ligand exchange represents an advanced synthesis pathway where lanthanum nitrate undergoes controlled substitution with acetate ligands under reflux conditions [8]. This method involves refluxing lanthanum nitrate hexahydrate with glacial acetic acid at temperatures of 120-140°C for 6-12 hours [8]. The process achieves yields of 80-90% with high purity products [8]. Acetic anhydride is employed to remove nitrates and crystallization water completely, while acetylacetone partially coordinates with the metal centers to form intermediate complexes [8].

Solvothermal Synthesis

Solvothermal methods provide precise control over crystallization and morphology through autoclave processing [17]. Lanthanum nitrate and acetic acid are combined in sealed vessels at temperatures of 160-180°C for 8-24 hours [17]. This approach yields 75-90% efficiency while enabling the formation of hybrid cluster structures where metal oxide cores are coordinated by organic ligands [17].

Table 1: Chemical Synthesis Pathways for Lanthanum(III) Acetate Hydrate

MethodStarting MaterialsTemperature (°C)Reaction TimeYield (%)Product Purity
Direct oxide reactionLa₂O₃ + CH₃COOH80-1002-4 hours85-95High
Acetic anhydride routeLa₂O₃ + (CH₃CO)₂O150-2001-2 hours90-98Very High
CoprecipitationLa(NO₃)₃ + CH₃COOH + NH₄OH25-502-6 hours70-85Medium
Ligand exchangeLa(NO₃)₃ + CH₃COOH (reflux)120-1406-12 hours80-90High
Solvothermal synthesisLa(NO₃)₃ + CH₃COOH (autoclave)160-1808-24 hours75-90High

Sol-Gel Processing and Hybrid Material Fabrication

Sol-gel processing of lanthanum(III) acetate hydrate enables the fabrication of advanced materials with controlled microstructure and enhanced properties [6] [37]. This approach involves the transformation of molecular precursors into extended networks through hydrolysis and condensation reactions [6].

Sol-Gel Chemistry and Mechanisms

The sol-gel process begins with the dissolution of lanthanum acetate hydrate in appropriate solvents, typically propionic acid or methanol-based systems [27] [29]. Lanthanum acetate demonstrates excellent solubility in propionic acid at 80°C, forming clear solutions that contain various ionic species including La³⁺, CH₃COO⁻, C₂H₅COO⁻, and H⁺ ions, along with coordination complexes [27]. The chemical equilibrium can be represented as:

La(CH₃COO)₃ + C₂H₅COOH ↔ La³⁺ + 3CH₃COO⁻ + C₂H₅COO⁻ + H⁺

Optimal Processing Parameters

Research has identified critical parameters for achieving high-quality sol-gel materials from lanthanum acetate precursors [29]. The precursor concentration should be maintained between 0.05-0.08 mol/kg to control film thickness and morphology [29]. The ratio of lanthanum acetate to propionic acid significantly influences crystallinity and phase formation, with optimal values ranging from 0.7-1.0 [29]. Heating rates of 1-5°C/min provide better lattice alignment and crystallization compared to rapid thermal processing [29].

pH control plays a crucial role in stabilizing acetate ligands and preventing premature hydrolysis . Optimal pH ranges of 5-7 maintain the integrity of the precursor system while enabling controlled gelation . Hydrolysis temperatures of 80-100°C facilitate complete dissolution and complex formation [27].

Hybrid Material Fabrication

Lanthanum acetate serves as an excellent precursor for hybrid organic-inorganic materials through sol-gel routes [37] [38]. These materials combine the properties of inorganic lanthanum oxides with organic functionalities retained from acetate ligands [37]. The formation of lanthanum-silica hybrid systems involves the incorporation of lanthanum acetate into silica matrices derived from tetraethyl orthosilicate [37] [38].

The hybrid formation process involves several stages: initial mixing of precursors, controlled hydrolysis, gelation over 24-72 hours, and thermal treatment [38]. The presence of acetate ligands in the gel network provides compatibility between organic and inorganic components [38]. Thermal decomposition of acetate groups occurs at temperatures around 450-480°C, leading to the formation of lanthanum oxycarbonate intermediates [38].

Thin Film Deposition

Sol-gel processing enables the fabrication of lanthanum-containing thin films through various deposition techniques [6] [7]. Spin coating and dip coating methods have been successfully employed to deposit uniform films from lanthanum acetate solutions [6] [7]. The coating solution is typically prepared by dissolving lanthanum acetate and other metal acetates in appropriate solvents [6].

For lanthanum fluoride thin film synthesis, lanthanum acetate is combined with trifluoroacetic acid in 2-propanol to form spinnable solutions [6] [7]. The resulting films are converted to crystalline lanthanum fluoride through heat treatment at 300-500°C for 10 minutes [7]. Films processed at 300°C exhibit smooth surfaces with grain sizes of approximately 30 nanometers [7].

Table 2: Optimal Sol-Gel Processing Parameters for Lanthanum Acetate Hydrate

ParameterOptimal RangeCritical Effects
Precursor Concentration (mol/kg)0.05-0.08Controls film thickness and morphology
La(Ac)₃ to Propionic Acid Ratio0.7-1.0Influences crystallinity and phase formation
Heating Rate (°C/min)1-5Affects lattice alignment and crystallization
Annealing Temperature (°C)850-900Determines final phase and properties
pH Range5-7Stabilizes acetate ligands, prevents hydrolysis
Hydrolysis Temperature (°C)80-100Enables complete dissolution and complex formation
Gelation Time (hours)24-72Allows network formation and stabilization
Drying Temperature (°C)100-170Removes water without decomposition

Thermal Decomposition and Post-Annealing Techniques

The thermal decomposition of lanthanum(III) acetate hydrate follows a well-characterized multi-stage process that enables precise control over final product formation and properties [14] [16]. Understanding these thermal transformations is essential for optimizing post-annealing treatments in materials processing applications [30].

Thermal Decomposition Stages

Thermogravimetric analysis reveals that lanthanum acetate hydrate undergoes complete decomposition at 700°C, yielding lanthanum oxide as the final product [14] [16]. The decomposition process occurs through distinct stages, each characterized by specific temperature ranges and mass loss events [14] [16].

The initial dehydration occurs in two sequential steps at 130°C and 180°C, corresponding to the removal of crystallization water molecules [14] [16]. The compound exhibits a hydration state of approximately La(CH₃COO)₃·1.5H₂O based on thermogravimetric measurements [14]. The first dehydration step removes approximately 6.2% of the total mass, while the second step eliminates the remaining water content [14].

Recrystallization of the anhydrous acetate occurs at 210°C without additional mass loss [14] [16]. This structural reorganization prepares the material for subsequent decomposition reactions [14]. At 310°C, surface acetate groups undergo hydrolysis, releasing acetic acid into the gas phase [14] [16]. This process accounts for approximately 15% mass loss and represents the beginning of organic ligand removal [14].

Decomposition Chemistry

The most significant decomposition event occurs at 334°C, where the anhydrous acetate releases acetone gas and forms lanthanum carbonate residue [14] [16]. This pyrolytic decarboxylation reaction can be represented as:

2La(CH₃COO)₃ → La₂(CO₃)₃ + 3CH₃COCH₃

The acetone formation involves approximately 25% mass loss and indicates the breakdown of acetate ligand structure [14]. Gas phase identification through mass spectrometry confirms acetone and carbon dioxide as the primary decomposition products [1].

The carbonate intermediate undergoes further decomposition through a series of oxide-carbonate phases [14] [16]. The sequence involves formation of La₂O₂CO₃ via the intermediate La₂O(CO₃)₂, ultimately yielding La₂O₃ at temperatures above 650°C [14] [30]. The final thermal effect corresponding to La₂O₂CO₃ decomposition to La₂O₃ occurs around 700°C with complete carbon dioxide evolution [1] [14].

Post-Annealing Optimization

Post-annealing treatments enable precise control over crystalline structure, morphology, and properties of lanthanum-containing materials [17] [29]. Annealing temperatures between 850-900°C have been identified as optimal for achieving high crystallinity while maintaining structural integrity [29].

The heating rate during annealing significantly affects the final material properties [29]. Slow heating rates of 1-5°C/min promote better crystallization and reduce defect formation compared to rapid thermal processing [29]. Extended annealing times allow for complete removal of residual organic species and development of desired phases [29].

For thin film applications, annealing at 200°C under ultraviolet light irradiation has been demonstrated to achieve high-performance insulating properties [17]. This low-temperature processing approach preserves substrate integrity while enabling complete transformation of precursor materials [17].

Morphological Evolution

Scanning electron microscopy studies reveal that lanthanum acetate maintains its particle morphology during thermal decomposition despite significant structural changes [30]. Samples calcined at 500°C retain compact microparticle structures with surface cracks, while materials processed at 700°C exhibit deeper and more extensive crack formation [30].

The preservation of particle morphology during decomposition provides advantages for applications requiring specific surface areas and porosity characteristics [30]. Controlled thermal treatment enables the production of lanthanum oxide materials with predetermined microstructural features [30].

Table 3: Thermal Decomposition Stages of Lanthanum(III) Acetate Hydrate

Temperature (°C)ProcessWeight Loss (%)Gas Products ReleasedIntermediate Products
130First dehydration step~6.2H₂OLa(CH₃COO)₃·0.84H₂O
180Second dehydration step~6.2H₂OLa(CH₃COO)₃ (anhydrous)
210RecrystallizationNoneNoneRecrystallized La(CH₃COO)₃
310Surface acetate hydrolysis~15CH₃COOH (acetic acid)Surface hydrolyzed acetate
334Anhydrous acetate decomposition~25CH₃COCH₃ (acetone), CO₂La₂(CO₃)₃
700Complete decomposition~45CO₂La₂O₃

Lanthanum(III) acetate hydrate plays a fundamental role in the production of advanced ceramics and specialty glass materials, contributing significantly to enhanced thermal stability and optical properties [1] [2]. The compound serves as a key precursor in the synthesis of perovskite-type ceramics, particularly in the development of lanthanum-based materials with improved electrochemical and structural characteristics.

Ceramic Applications

In ceramic manufacturing, lanthanum(III) acetate hydrate is extensively utilized for developing advanced materials with superior thermal stability and optical properties [1]. The compound's thermal decomposition characteristics make it particularly suitable for ceramic applications, with complete decomposition occurring at temperatures ≥700°C, yielding lanthanum oxide (La₂O₃) as the final product [3] [4]. This thermal behavior provides excellent control over the ceramic formation process.

The sol-gel methodology employing lanthanum(III) acetate hydrate enables the production of dense ceramic membranes and perovskite structures [5]. Research has demonstrated the successful preparation of gas-tight dense membranes of highly strontium-doped lanthanum cobaltate using metal acetates, including lanthanum acetate, as precursors in aqueous sol-gel routes [5]. The process involves hydrogen peroxide and ammonia additions to acetate precursor solutions, resulting in stable sols and homogeneous powders after thermal treatment.

For specialized ceramic applications, lanthanum(III) acetate hydrate contributes to the synthesis of barium lanthanum titanate ceramics through sol-gel methods [6]. The compound, combined with barium acetate and titanium propoxide, forms the basis for producing ceramics with enhanced piezoelectric properties and improved energy conversion efficiency [6].

Glass Manufacturing Applications

In glass manufacturing, lanthanum(III) acetate hydrate serves as a crucial component for producing specialty optical glasses with enhanced refractive indices and thermal stability [7] [8]. The compound's integration into glass matrices results in materials with superior optical clarity and thermal resistance, making them valuable for electronics and optical applications [1].

Heavy-lanthanum flint optical glasses represent a significant application area where lanthanum compounds, including acetate precursors, contribute to achieving refractive indices of 1.82-1.87 and Abbe numbers of 28-32 [8]. These glasses find applications in high-quality camera and telescope lenses, leveraging lanthanum oxide's high refractive index and low dispersion properties [9].

The thermal properties of lanthanum(III) acetate hydrate make it particularly suitable for glass manufacturing processes. With a melting point of 110°C and density of 1.64 g/cm³, the compound provides excellent processability during glass formation [10]. The optical bandgap of 5.49 eV indicates potential for charge transfer activation with wavelengths shorter than 226 nm, falling within the deep ultraviolet region [3] [4].

Processing Parameters

The thermal decomposition profile of lanthanum(III) acetate hydrate provides optimal processing conditions for ceramic and glass manufacturing. Dehydration occurs initially at 130°C, with complete dehydration achieved by 180-220°C [3] [11]. Thermal decomposition initiates around 300°C and concludes at temperatures ≥700°C, with four distinct thermal events occurring during mass loss [3] [4] [12].

For sol-gel processing applications, the compound demonstrates excellent solubility characteristics, with water solubility of 16.88g/100mL H₂O at 25°C [10]. This high solubility facilitates the preparation of homogeneous precursor solutions essential for uniform ceramic and glass formation.

Corrosion-Resistant Coatings via Sol-Gel Technology

Lanthanum(III) acetate hydrate has emerged as a critical component in developing environmentally friendly corrosion protection systems through sol-gel technology, offering superior alternatives to chromate-based treatments [13] [14] [15]. The compound's unique properties enable the formation of protective coatings that provide excellent barrier effects and self-healing capabilities for various metallic substrates.

Sol-Gel Coating Formulations

Sol-gel protective coatings incorporating lanthanum(III) acetate hydrate are prepared using tetraethylorthosilicate (TEOS) as the primary silica precursor, with lanthanum acetate serving as both a doping agent and corrosion inhibitor [16] [17] [18]. The coating formulation typically consists of a molar composition of 1La₂O₃·99SiO₂, providing optimal distribution of lanthanum ions within the silica matrix [14].

The preparation process involves dissolving lanthanum(III) acetate hydrate in solutions composed of TEOS and methyl-triethoxysilane as precursors, distilled water for hydrolysis, absolute ethanol as solvent, and nitric acid as catalyst [18]. The lanthanum acetate concentration is typically varied across three different levels to optimize coating performance and corrosion protection efficiency [18].

Research has demonstrated that lanthanum(III) acetate hydrate acts as an effective alternative to chromium(VI) compounds due to its excellent self-healing properties [19] [20] [21]. The presence of lanthanum ions helps form protective layers that mitigate corrosion processes, particularly in harsh environments, while maintaining environmental compatibility [19] [21].

Substrate Applications and Performance

Lanthanum-silica sol-gel coatings have been successfully applied to various metallic substrates commonly found in industrial and heritage applications, including copper, bronze, lead, and steel [16] [17]. The coating application is accomplished through immersion-extraction methods, ensuring uniform coverage and optimal adhesion to substrate surfaces [17].

Performance evaluations under accelerated aging conditions demonstrate the effectiveness of lanthanum(III) acetate hydrate-doped coatings [16] [17]. Testing in climatic and Kesternich chambers, as well as under atmospheres saturated with organic acids and ultraviolet irradiation, confirms the coatings' ability to protect copper, bronze, and lead substrates effectively [17]. However, steel substrates require thicker coating applications to achieve comparable protection levels [22].

The corrosion protection mechanism involves the formation of La₂O₃ within the silica matrix, which provides adequate incorporation of La³⁺ ions and enhances the overall protective capacity [22]. Electrochemical impedance spectroscopy studies reveal improved corrosion resistance compared to untreated substrates, with the lanthanum-doped coatings showing superior performance over extended periods [16] [17].

Processing Conditions and Optimization

Optimal sol-gel processing conditions for lanthanum(III) acetate hydrate incorporation involve controlled pH environments, typically ranging from 7 to 8.5 for maximum catalytic activity [13] [15]. At pH 7, photovoltage increases are compensated by decreases in photocurrent, while acidic post-treatment conditions result in 20-25% photocurrent increases with unchanged photovoltage [23].

Thermal treatment parameters play a crucial role in coating performance optimization. The coatings typically undergo thermal densification at temperatures ranging from 300-500°C for 10-minute durations [24] [25]. This thermal treatment ensures proper gel network formation while maintaining the beneficial properties of incorporated lanthanum ions.

The incorporation of lanthanum(III) acetate hydrate into sol-gel coatings provides several processing advantages, including improved gel homogeneity due to the presence of -CH₂-CH₃ groups in the acetate structure [16]. The acetate ions remain stable during the gel stage, with thermal decomposition occurring at approximately 450-480°C for lanthanum oxycarbonate formation and above 910°C for lanthanum oxide formation [16].

Catalyst Development in Industrial Processes

Lanthanum(III) acetate hydrate serves as a versatile catalyst and catalyst precursor in numerous industrial chemical processes, demonstrating exceptional performance in automotive exhaust treatment, organic synthesis, and petrochemical applications [27] [28] . The compound's unique coordination chemistry and thermal stability make it particularly valuable for developing advanced catalytic systems with enhanced activity and selectivity.

Automotive Exhaust Catalysis

In automotive exhaust treatment applications, lanthanum(III) acetate hydrate functions as a critical component in three-way catalysts designed for simultaneous reduction of nitrogen oxides, carbon monoxide, and hydrocarbons [30] [31] [32]. The compound serves as a stabilizer and promoter, typically present in concentrations of 1-10% by weight expressed as La₂O₃ within alumina-supported catalyst systems [30].

Research has demonstrated that lanthanum-containing catalysts show improved activity, especially for nitrogen oxide elimination, after extensive durability testing [32]. The catalytic composite structure involves lanthanum oxide as an overlayer on noble metal components (platinum, palladium, rhodium), which minimizes deterioration while maintaining promotional effects [32]. This configuration provides unexpected advantages including increased resistance to deterioration and decreased hydrogen sulfide formation compared to conventional catalyst designs [32].

The thermal decomposition characteristics of lanthanum(III) acetate hydrate contribute to optimal catalyst preparation conditions. Studies of lanthanum oxide catalysts derived from lanthanum acetate precursors reveal distinct surface morphology and microstructure compared to those prepared from other precursors such as lanthanum acetoacetonate [28] [33]. The acetate-derived catalysts demonstrate higher activity and selectivity for specific reactions, including propanol dehydrogenation to acetone formation at 200°C [28] [33].

Organic Synthesis Catalysis

Lanthanum(III) acetate hydrate exhibits remarkable catalytic activity in organic synthesis applications, particularly in transesterification reactions and multicomponent synthetic processes [34] [35]. The compound's ability to enhance reaction rates and improve yields makes it valuable for producing fine chemicals and pharmaceuticals [1] .

In transesterification reactions, lanthanum(III) catalysts demonstrate unprecedented acceleration capabilities, with reactions being accelerated by 40,000-fold to 18,000,000-fold depending on substrate structure [34]. The active catalytic species is attributed to a dimethoxy-bridged dimer with stoichiometry (La³⁺)₂(OCH₃)₂, exhibiting maximum activity at pH 8-9 [34]. For preparative reactions, the active catalyst can be generated in situ by adding 0.01 equivalent of lanthanum triflate and 0.01 equivalent of sodium methoxide to methanol solutions containing the substrate [34].

Molecular sieve-supported lanthanum catalysts, including those derived from lanthanum acetate precursors, prove efficient for multicomponent synthesis applications [36]. These heterogeneous catalysts enable one-pot, four-component synthesis of polyhydroquinoline derivatives with several advantages including simple reaction conditions, short reaction times, high yields, and straightforward workup procedures [36]. The catalyst maintains its activity through multiple reuse cycles without significant performance degradation [36].

Petrochemical and Industrial Applications

Lanthanum(III) acetate hydrate finds extensive application as a precursor for petrochemical cracking catalysts, where it facilitates the splitting of long-chain hydrocarbons into shorter-chain species [9]. The compound's thermal stability and controlled decomposition characteristics make it suitable for high-temperature catalytic processes commonly encountered in petroleum refining operations.

The compound also serves as a catalyst precursor in hydrogen production processes, particularly in autothermal reforming applications [37]. Research has shown that lanthanum modification of nickel-based catalysts significantly improves hydrogen production efficiency, with 3%-NiLaOy/NaCl catalysts achieving 93% H₂ selectivity and demonstrating long-term stability at 600°C [37]. The promotional effect results from strong interactions between lanthanum and the catalyst base, leading to formation of LaNiO₃ and novel LaOCl phases that enhance low-temperature hydrogen production [37].

Catalyst Preparation and Characterization

The preparation of lanthanum-based catalysts from lanthanum(III) acetate hydrate typically involves thermal treatment procedures that take advantage of the compound's well-characterized decomposition behavior [38]. Thermal analysis shows that lanthanum acetate hydrate dehydrates in two steps at 130°C and 180°C, followed by recrystallization at 210°C [38]. Complete decomposition to La₂O₃ occurs at 700°C through a series of intermediate carbonate and oxycarbonate phases [38].

Spectroscopic characterization of lanthanum catalysts derived from acetate precursors reveals distinct acid-base properties and surface reactivity [28] [33]. Infrared spectroscopy studies indicate that pyridine undergoes irreversible adsorption via coordination to Lewis sites of different acid strengths, with acetate-derived catalysts showing more basic character compared to other lanthanum precursors [28] [33]. This enhanced basicity contributes to improved catalytic performance in specific reaction types, particularly dehydrogenation processes [28] [33].

Dates

Last modified: 11-23-2023

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